molecular formula C7H6ClN3OS2 B1625640 7-(Chloromethyl)-2-(methylthio)-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one CAS No. 87572-21-2

7-(Chloromethyl)-2-(methylthio)-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one

Cat. No. B1625640
CAS RN: 87572-21-2
M. Wt: 247.7 g/mol
InChI Key: LWAQHHBMLMGDKV-UHFFFAOYSA-N
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Description

7-(Chloromethyl)-2-(methylthio)-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one (CMMS-TDP) is a synthetic organic compound that has been studied for its potential applications in scientific research. CMMS-TDP has been used as a tool to study the mechanism of action of certain enzymes, as well as for its biochemical and physiological effects.

Scientific Research Applications

Synthetic Methodologies

  • Microwave Irradiation Synthesis : Serge Djekou et al. (2006) outlined an efficient synthesis of thiazolopyrimidinones, including derivatives of the compound , utilizing microwave irradiation. This method provides a pathway to bioactive thiazolopyrimidinones, showcasing the compound's relevance in synthetic organic chemistry Serge Djekou et al., 2006.

Ring-Opening Reactions

  • Ringspaltungsreaktion Study : Takayuki Okabe et al. (1974) investigated the ring-opening and rearrangement reactions of thiadiazolo- and triazolopyrimidin derivatives, revealing the chemical versatility and potential applications of these compounds in developing new chemical entities Takayuki Okabe et al., 1974.

Anticancer Activity

  • In Vitro Anticancer Activity : S. Gaonkar et al. (2018) synthesized a series of derivatives and evaluated their anticancer activity against human breast and lung cancer cell lines. Among these, specific derivatives exhibited notable anticancer potential, highlighting the therapeutic applications of these compounds in cancer research S. Gaonkar et al., 2018.

Antibacterial and Antifungal Activities

  • Evaluation of Antimicrobial Activities : Y. Etemadi et al. (2016) demonstrated that derivatives of the compound possess antibacterial properties, suggesting their utility in developing new antimicrobial agents Y. Etemadi et al., 2016.

Synthetic and Mechanistic Insights

  • Regioselective Synthesis : Hong-Ru Dong and Yuming Zhao (2019) developed an efficient synthetic methodology for biologically relevant heterocycles, contributing to the understanding of the compound's chemical behavior under various synthetic conditions Hong-Ru Dong & Yuming Zhao, 2019.

properties

IUPAC Name

7-(chloromethyl)-2-methylsulfanyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3OS2/c1-13-7-10-11-5(12)2-4(3-8)9-6(11)14-7/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAQHHBMLMGDKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C(=O)C=C(N=C2S1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90525898
Record name 7-(Chloromethyl)-2-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90525898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Chloromethyl)-2-(methylthio)-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one

CAS RN

87572-21-2
Record name 7-(Chloromethyl)-2-(methylthio)-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87572-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Chloromethyl)-2-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90525898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-amino-5-methylthio-1,3,4-thiadiazole (9.4 g) was reacted with ethyl 4-chloro-acetoacetate (15.8 g) in polyphosphoric acid (50 g) under stirring at 100° C. for 1 hour. After cooling, dilution with ice water and neutralization with 35% NaOH, the precipitate was filtered and washed with water until neutral to give 7-chloromethyl-2-methylthio-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine-5-one, m.p. 168°-169° C. (12.4 g), which was reacted with triphenylphosphine (14.4 g) in acetonitrile (250 ml) under stirring at reflux temperature for 24 hours. After cooling the precipitate was filtered and washed with isopropyl ether to give (2-methylthio-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine-7-yl)-methyl-triphenylphosphonium chloride (24 g), which was suspended in dimethylsulphoxide (100 ml) and treated dropwise with potassium terbutoxide (5 g) dissolved in dimethylsulphoxide (80 ml) at a temperature of about 20° C. The solution of the ylide so obtained was then reacted with benzaldehyde (4.65 g) at room temperature for 60 minutes. After dilution with ice water the precipitate was extracted with ethyl acetate and the organic solution was evaporated in vacuo to dryness: after purification over SiO2 column with CHCl3 -hexane, crystallization from CH2Cl2 -methanol gave 3.8 g of 2-methylthio-7-trans-(2-phenyl-ethenyl)-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine-5-one, m.p. 180°-182° C., N.M.R. (CDCl3) δp.p.m.: 2.82 (s) (3H, --SCH3), 6.35 (s) (1H, C-6 proton), 6.70 (d) (1H, β-ethenyl proton), 7.2-7.7 (m) (5H, phenyl protons), 7.70 (d) (1H, α-ethenyl proton); JHαHβ =16 Hz.
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
50 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-(Chloromethyl)-2-(methylthio)-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one
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7-(Chloromethyl)-2-(methylthio)-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one
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7-(Chloromethyl)-2-(methylthio)-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one
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7-(Chloromethyl)-2-(methylthio)-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one
Reactant of Route 5
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7-(Chloromethyl)-2-(methylthio)-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one
Reactant of Route 6
7-(Chloromethyl)-2-(methylthio)-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one

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